molecular formula C17H27ClN2O2S B611832 N-Methyl-N-(1,3,4,6,7,11beta-hexahydro-2H-benzo(a)quinolizin-2beta-yl)propane-1-sulfonamide CAS No. 82059-29-8

N-Methyl-N-(1,3,4,6,7,11beta-hexahydro-2H-benzo(a)quinolizin-2beta-yl)propane-1-sulfonamide

Cat. No. B611832
CAS RN: 82059-29-8
M. Wt: 358.925
InChI Key: PAXYOGKTTMRRMP-PKESZJFOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Wy 26392 is an alpha 2 adrenoceptors antagonist that increase central sympathetic tone and blood pressure in low doses.

Scientific Research Applications

Antimalarial and Antimicrobial Applications

  • Sulfonamide derivatives, including structures like N-Methyl-N-(1,3,4,6,7,11beta-hexahydro-2H-benzo(a)quinolizin-2beta-yl)propane-1-sulfonamide, have been investigated for their potential in treating infectious diseases. For example, certain sulfonamides have shown significant in vitro antimalarial activity and desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Specifically, compounds with the sulfonamide ring have exhibited excellent antimalarial activity, as reflected in their IC50 values, which measure the effectiveness of a substance in inhibiting a specific biological or biochemical function (Fahim & Ismael, 2021). Additionally, novel functionalized N-sulfonates containing groups like pyridyl, quinolyl, and isoquinolyl have been synthesized and demonstrated a moderate degree of antimicrobial activity, highlighting the versatility of sulfonamide compounds in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Chemical Synthesis and Characterization

  • Sulfonamide compounds are crucial intermediates in organic synthesis, and their structural and chemical properties have been extensively studied. For instance, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized and characterized, revealing insights into the stability of the molecule through natural bond orbital (NBO) analysis and other computational methods (Sarojini, Krishnan, Kanakam, & Muthu, 2012). Moreover, the synthesis of cyclic sulfonamides via intramolecular Diels-Alder reactions showcases the diverse synthetic applications of these compounds in creating novel cyclic structures (Greig, Tozer, & Wright, 2001).

Material Sciences and Electronics

  • In the field of material sciences, sulfonamide derivatives have been utilized for their catalytic properties. For example, cross-linked polymeric catalyzed synthesis involving sulfonamide structures has been demonstrated, showcasing the potential of these compounds in facilitating chemical reactions and synthesizing complex molecules (Sandaroos, Vadi, & Damavandi, 2013). In electronics, sulfonamide compounds have been incorporated into the structure of white organic electroluminescent devices, improving their efficiency and performance (Yang, Shi, Zhao, & Liu, 2008).

properties

CAS RN

82059-29-8

Product Name

N-Methyl-N-(1,3,4,6,7,11beta-hexahydro-2H-benzo(a)quinolizin-2beta-yl)propane-1-sulfonamide

Molecular Formula

C17H27ClN2O2S

Molecular Weight

358.925

IUPAC Name

N-[(11bR)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N-methylpropane-1-sulfonamide;hydrochloride

InChI

InChI=1S/C17H26N2O2S.ClH/c1-3-12-22(20,21)18(2)15-9-11-19-10-8-14-6-4-5-7-16(14)17(19)13-15;/h4-7,15,17H,3,8-13H2,1-2H3;1H/t15?,17-;/m1./s1

InChI Key

PAXYOGKTTMRRMP-PKESZJFOSA-N

SMILES

CCCS(=O)(N(C1CCN2CCC3=CC=CC=C3[C@@]2([H])C1)C)=O.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Wy 26392;  Wy26392;  Wy-26392

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-(1,3,4,6,7,11beta-hexahydro-2H-benzo(a)quinolizin-2beta-yl)propane-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-Methyl-N-(1,3,4,6,7,11beta-hexahydro-2H-benzo(a)quinolizin-2beta-yl)propane-1-sulfonamide
Reactant of Route 3
N-Methyl-N-(1,3,4,6,7,11beta-hexahydro-2H-benzo(a)quinolizin-2beta-yl)propane-1-sulfonamide
Reactant of Route 4
N-Methyl-N-(1,3,4,6,7,11beta-hexahydro-2H-benzo(a)quinolizin-2beta-yl)propane-1-sulfonamide
Reactant of Route 5
N-Methyl-N-(1,3,4,6,7,11beta-hexahydro-2H-benzo(a)quinolizin-2beta-yl)propane-1-sulfonamide
Reactant of Route 6
N-Methyl-N-(1,3,4,6,7,11beta-hexahydro-2H-benzo(a)quinolizin-2beta-yl)propane-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.